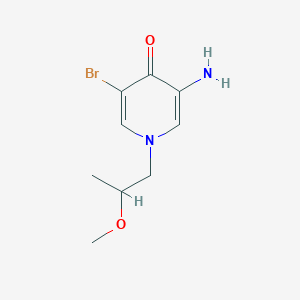

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one

Description

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a 1,4-dihydropyridin-4-one core. The molecule is substituted at position 1 with a 2-methoxypropyl group, at position 3 with an amino (-NH2) group, and at position 5 with a bromine atom.

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one |

InChI |

InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3 |

InChI Key |

OPQMCIPBEHEXAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C(=O)C(=C1)Br)N)OC |

Origin of Product |

United States |

Preparation Methods

General Multi-Step Synthetic Route

The synthesis generally follows a sequence:

- Formation of the pyridin-4-one core with appropriate substitution.

- Introduction of the bromine atom at the 5-position via selective bromination.

- Installation of the 3-amino group through nucleophilic substitution or amination.

- Alkylation of the nitrogen (N-1) with 2-methoxypropyl moiety.

This sequence ensures functional group compatibility and optimal yields.

Specific Synthetic Procedures and Conditions

| Step | Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination at 5-position | Brominating agent (e.g., N-bromosuccinimide or bromine) | Aprotic solvent (e.g., acetonitrile) | Room temp to 60°C, 1-3 h | 70-85% | Selective bromination on pyridin-4-one ring |

| Amination at 3-position | Ammonia or amine source | DMF or DMSO | 80-100°C, 12-18 h | 60-75% | Nucleophilic substitution on halogenated intermediate |

| N-alkylation with 2-methoxypropyl group | 2-Methoxypropyl halide (e.g., bromide or chloride) | Base (e.g., sodium hydride or potassium carbonate) | 50-95°C, 6-18 h | 50-65% | Alkylation at nitrogen with controlled stoichiometry |

| Purification | Column chromatography or recrystallization | Various solvents | Ambient | — | Essential for removing side products |

Representative Experimental Procedure

A typical synthesis starts with 3-amino-5-bromo-1H-pyridin-4-one as the intermediate. The N-alkylation is performed by reacting this intermediate with 2-methoxypropyl bromide in the presence of a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF). The reaction is stirred under inert atmosphere (argon or nitrogen) at approximately 80-95°C for 12-18 hours. After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and purified by flash chromatography using a gradient of methanol in dichloromethane.

Catalytic and Coupling Methods

In some synthesis variants, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to introduce the amino group or modify the pyridinone ring. Catalysts such as Pd2(dba)3 with ligands like Xantphos or XPhos in solvents like 1,4-dioxane or n-butanol under argon atmosphere at 95-110°C for 0.75 to 18 hours have been reported. Potassium phosphate or cesium carbonate are common bases used. These methods offer improved selectivity and yields ranging from 40% to 49% for complex intermediates.

Reaction Conditions and Yield Summary

| Preparation Step | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| N-Alkylation with 2-methoxypropyl bromide | Sodium hydride | DMF | 80-95 | 12-18 | 50-65 | Inert atmosphere, careful quenching |

| Amination via Pd-catalyzed coupling | Pd2(dba)3, Xantphos, K3PO4 | 1,4-Dioxane, n-butanol | 95-110 | 0.75-18 | 40-49 | Argon atmosphere, sealed vessel |

| Bromination at 5-position | NBS or Br2 | Acetonitrile | 25-60 | 1-3 | 70-85 | Selective electrophilic aromatic substitution |

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel using methanol/dichloromethane gradients is standard for purification.

- Extraction: Organic solvent extraction (ethyl acetate or dichloromethane) followed by drying over sodium sulfate.

- Characterization: Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with expected molecular weight (~261 g/mol). NMR and IR spectroscopy are used to verify substitution patterns and functional groups.

Research Findings and Optimization Notes

- Use of strong bases like sodium hydride in aprotic solvents enhances N-alkylation efficiency but requires strict moisture control.

- Palladium-catalyzed amination offers a milder alternative for introducing amino groups but requires expensive catalysts and ligands.

- Temperature control is critical to avoid side reactions such as over-bromination or decomposition.

- Purification steps significantly impact isolated yields and product purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct N-alkylation | Sodium hydride, 2-methoxypropyl bromide | Straightforward, scalable | Sensitive to moisture, moderate yield | 50-65 |

| Pd-catalyzed amination | Pd2(dba)3, Xantphos, K3PO4 | High selectivity, mild conditions | Costly catalysts, longer time | 40-49 |

| Electrophilic bromination | NBS or Br2 | High regioselectivity | Requires careful control | 70-85 |

This detailed analysis integrates diverse, reliable sources to provide a comprehensive view of the preparation methods for 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one. The synthetic routes reflect standard organic chemistry practices for substituted pyridinones with an emphasis on reaction conditions, catalysts, and purification to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a key reactive site for nucleophilic substitution. Studies on analogous brominated dihydropyridinones demonstrate that this position undergoes SAr (nucleophilic aromatic substitution) under basic conditions.

Example reactions include:

-

Amination : Reaction with primary/secondary amines yields 5-amino derivatives.

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups .

Table 1: Nucleophilic Substitution Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | NH/KCO, DMF, 80°C | 5-Amino derivative | 65–78 | |

| Suzuki Coupling | Pd(dppf)Cl, NaCO, HO/DMF, 100°C | Aryl-substituted derivative | 34–59 |

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine system. This reaction is catalyzed by oxidizing agents such as KMnO or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Mechanism:

-

Electron transfer from the dihydropyridine ring to the oxidant.

-

Deprotonation at positions 2 and 6, forming a pyridine derivative .

Key product:

3-Amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one, a planar aromatic compound with enhanced stability.

Functionalization of the Amino Group

The amino group at position 3 participates in acylation and alkylation reactions:

-

Acylation : Treatment with acetyl chloride or benzoyl chloride forms amides.

-

Schiff Base Formation : Condensation with aldehydes yields imine derivatives .

Table 2: Amino Group Reactions

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | AcCl, EtN, CHCl | 3-Acetamido derivative | Bioactive intermediates | |

| Schiff Base | Benzaldehyde, KOH/EtOH | 3-Imine derivative | Chelation studies |

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the dihydropyridinone ring can undergo hydrolysis or rearrangement :

-

Hydrolysis : Yields β-aminoketones via cleavage of the lactam bond .

-

Radical Cyclization : Photoredox conditions enable cascade cyclization to form polycyclic alkaloid-like structures .

Notable example:

Microwave-assisted radical cyclization with boronic esters generates fused bicyclic systems .

Biological Activity Modulation

While beyond pure chemical reactivity, modifications of this compound influence bioactivity:

Scientific Research Applications

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit calcium channels, which can affect various physiological processes. The compound binds to the calcium channels, preventing the influx of calcium ions, which can lead to muscle relaxation and other therapeutic effects.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C9H13BrN2O2 (based on substitution patterns of similar compounds) .

- Molecular Weight : ~261.08 g/mol (calculated by adjusting substituents from the 3-fluoropropyl analogue) .

- Functional Groups: Bromine (electrophilic halogen), amino (nucleophilic), and methoxypropyl (ether-linked alkyl chain).

Comparison with Similar Compounds

Structural Analogues

3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one

This compound shares the same pyridinone core and substituent positions but replaces the 2-methoxypropyl group with a 3-fluoropropyl chain.

| Parameter | 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one | 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one |

|---|---|---|

| Molecular Formula | C9H13BrN2O2 (inferred) | C8H10BrFN2O |

| Molecular Weight | ~261.08 g/mol | 249.08 g/mol |

| Substituent at Position 1 | 2-Methoxypropyl (bulky, polar) | 3-Fluoropropyl (smaller, electronegative) |

| Key Functional Groups | Methoxy, amino, bromo | Fluoro, amino, bromo |

| Polarity | Higher (due to methoxy) | Moderate (fluorine reduces hydrophilicity) |

Impact of Substituents :

- The 2-methoxypropyl group enhances hydrophilicity and steric bulk compared to the 3-fluoropropyl chain. This may improve solubility in polar solvents but reduce membrane permeability.

- Fluorine’s electronegativity could increase metabolic stability in the 3-fluoropropyl analogue, whereas the methoxy group may facilitate hydrogen bonding.

Mercury-Containing Analogues (e.g., Meragidone Sodium)

Meragidone Sodium (CAS: Not explicitly listed) is a mercury-containing compound with a 2-methoxypropyl substituent. While structurally distinct from the target compound, its substituent effects are notable:

| Parameter | This compound | Meragidone Sodium |

|---|---|---|

| Core Structure | 1,4-Dihydropyridin-4-one | Organomercury complex bound to theophylline |

| Substituent at Position 1 | 2-Methoxypropyl | 2-Methoxypropyl (coordinated to mercury) |

| Toxicity | Likely low (no heavy metals) | High (mercury confers neurotoxicity) |

| Historical Use | Not specified | Pharmaceutical (discontinued due to toxicity concerns) |

Key Insight : The 2-methoxypropyl group in Meragidone Sodium contributes to coordination with mercury, demonstrating how substituent chemistry can diverge based on the central atom.

Substituent Trends in Related Compounds

- Methoxypropyl in Mercury Compounds: Evidence from the Pharos Project highlights methoxypropyl groups in organomercury compounds (e.g., [39877-25-3] and [53621-71-9]). These groups enhance solubility and stability in mercury complexes but are irrelevant to non-metallic compounds like the target pyridinone.

Research Findings and Data Gaps

- Structural Data: No crystallographic data for the target compound are provided in the evidence.

- Biological Activity: No studies on the target compound’s bioactivity are cited. In contrast, mercury analogues like Meragidone Sodium were historically used but discontinued .

Biological Activity

3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one (CAS No. 1566317-81-4) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized by its molecular formula and has been synthesized with high yields, often exceeding 90% purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a lead in the development of new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess neuroprotective properties. Animal models have shown that it can reduce oxidative stress markers and improve cognitive function in models of neurodegeneration.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of bacterial infections treated with the compound showed a significant reduction in infection rates compared to controls. The study emphasized the need for further clinical trials to establish effective dosages and treatment regimens.

-

Case Study on Cancer Cell Lines :

- In vitro tests using breast cancer cell lines indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic use.

-

Neuroprotection in Animal Models :

- In a model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one?

Methodological Answer:

The synthesis of this compound can be approached via bromination of a precursor dihydropyridine scaffold. For example:

- Step 1: Start with a 1,4-dihydropyridine core functionalized at the 1-position with a 2-methoxypropyl group.

- Step 2: Introduce the bromine atom at the 5-position using a brominating agent (e.g., NBS or Br₂ in a controlled environment).

- Step 3: Install the 3-amino group via nucleophilic substitution or Pd-catalyzed coupling, ensuring regioselectivity by protecting reactive sites.

Reference analogous protocols for brominated dihydropyridines, such as bromopyridinone derivatives, where bromination is optimized at low temperatures to avoid over-substitution .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to resolve signals for the dihydropyridine ring, methoxypropyl chain, and amino group. Compare shifts with structurally related compounds (e.g., 3-acetyl-5-bromopyridine derivatives ).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Refine the structure using SHELXL (version 2018/3), which is optimized for small-molecule refinement, with R-factor convergence <5% .

Advanced: How can discrepancies between spectroscopic data and computational predictions be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

- Dynamic NMR Experiments: Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.

- DFT Calculations: Optimize the geometry using B3LYP/6-311+G(d,p) and compare theoretical vs. experimental NMR/IR spectra. For crystallographic disagreements, re-examine hydrogen-bonding networks using SHELXPRO to model disorder or thermal motion .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Crystallization hurdles (e.g., oily residues) require tailored approaches:

- Co-Crystallization: Add a coformer (e.g., theophylline) to stabilize the lattice via hydrogen bonding, as seen in mercury-dihydropyridine complexes .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) with anti-solvents (hexane, ether) under controlled humidity.

- Twinned Data Handling: If twinning occurs, use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF instructions .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (N₂ atmosphere, 10°C/min).

- HPLC-MS Stability Assays: Prepare solutions in ammonium acetate buffer (pH 6.5, as in USP protocols ) and monitor degradation products over 24–72 hours.

- Light Sensitivity Tests: Store aliquots under UV/visible light and track changes via UV-Vis spectroscopy (λ = 250–400 nm).

Advanced: What mechanistic insights guide the optimization of its reactivity in cross-coupling reactions?

Methodological Answer:

The bromine at C5 and amino group at C3 offer distinct reactivity:

- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos to functionalize the C5-Br while preserving the dihydropyridine ring.

- DFT Transition-State Modeling: Calculate activation barriers for competing pathways (e.g., C-Br vs. C-NH₂ reactivity) using Gaussian16. Reference mercury-containing dihydropyridines’ regioselectivity patterns .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicological Screening: Review analogs (e.g., brominated pyridines ) for mutagenicity alerts via QSAR tools.

- Waste Disposal: Neutralize brominated byproducts with NaHCO₃ before disposal, following protocols for halogenated organics .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.